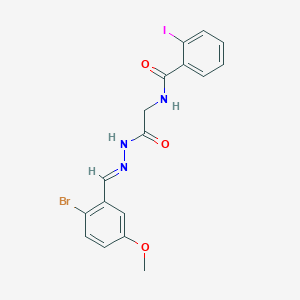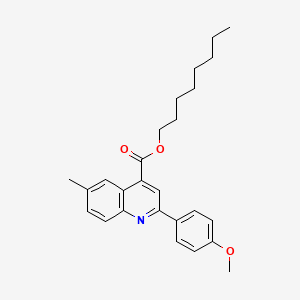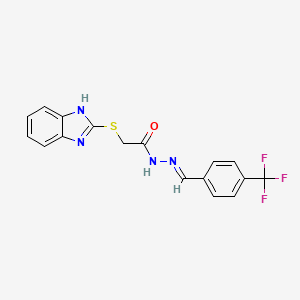
N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide: is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves the condensation of 2-bromo-5-methoxybenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the iodobenzamide moiety. The reaction conditions often include the use of ethanol as a solvent and the addition of a few drops of concentrated sulfuric acid to catalyze the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and iodine reagents.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative.
Substitution: The bromine and iodine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as an antimicrobial, antitubercular, and antimalarial agent. Metal complexes of the compound have shown promising activity against various pathogens .
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties. It can also be used in the synthesis of other complex organic molecules.
作用機序
The biological activity of N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is primarily attributed to its ability to form coordination complexes with metal ions. These complexes can interact with biological macromolecules, such as proteins and nucleic acids, disrupting their normal function. The presence of the hydrazone linkage allows the compound to act as a chelating agent, binding to metal ions and enhancing their biological activity .
類似化合物との比較
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-naphthylbenzamide
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-ethylbenzamide
Uniqueness: The presence of both bromine and iodine atoms in N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide distinguishes it from other similar compounds. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
769147-36-6 |
|---|---|
分子式 |
C17H15BrIN3O3 |
分子量 |
516.1 g/mol |
IUPAC名 |
N-[2-[(2E)-2-[(2-bromo-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H15BrIN3O3/c1-25-12-6-7-14(18)11(8-12)9-21-22-16(23)10-20-17(24)13-4-2-3-5-15(13)19/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
InChIキー |
IPFKSEAQHDKLMN-ZVBGSRNCSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I |
正規SMILES |
COC1=CC(=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12039917.png)


![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12039927.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039945.png)

![N'-[(E)-(3-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12039974.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12039988.png)

